Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (CDCl$$ _3 $$):
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The compound exhibits a $$ \lambda_{\text{max}} $$ at 278 nm in methanol, attributed to the $$ \pi \rightarrow \pi^* $$ transition of the conjugated dihydroisoquinoline system. The hydroxy group at position 5 induces a bathochromic shift compared to non-hydroxylated analogs.
Comparative Analysis with Related Dihydroisoquinoline Derivatives
The structural and spectroscopic features of this compound are compared below with three analogs:
The 5-hydroxy group in the target compound enhances solubility in polar solvents compared to the 4-amino and 1-phenyl derivatives. Additionally, the geminal dimethyl groups confer greater conformational rigidity, as evidenced by narrower $$ ^1\text{H} $$ NMR signals for the saturated ring protons.
In contrast, the (S)-N-benzyl-1-phenyl derivative shows broader aromatic proton signals due to dynamic conformational exchange, a feature absent in the target compound. This structural stability makes the target molecule a promising candidate for further functionalization studies.
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19(2)11-16-15(9-6-10-17(16)21)12-20(19)18(22)23-13-14-7-4-3-5-8-14/h3-10,21H,11-13H2,1-2H3 |
InChI Key |
MLSWJEOFPBVDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2O)C |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is one of the primary methods used for synthesizing benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate. This method involves cyclization reactions that can be performed under various conditions.
- General Procedure :
- Starting materials include appropriate benzyl derivatives and carboxylic acids.
- The reaction is typically carried out in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid as a dehydrating agent.
- The cyclization temperature generally ranges from 70°C to 95°C, with careful monitoring to avoid polymerization and ensure high yields.
Table 1: Summary of Bischler-Napieralski Reaction Conditions
| Condition | Value |
|---|---|
| Temperature | 70°C - 95°C |
| Dehydrating Agent | POCl₃ or Polyphosphoric Acid |
| Reaction Time | Variable (depends on scale) |
Alkylation Techniques
Alkylation is another significant method for preparing this compound. This process often involves nucleophilic or electrophilic activation of the isoquinoline core.
-
- Involves using alkyl halides with a nucleophilic isoquinoline derivative.
- The reaction can be facilitated by bases such as sodium hydride or potassium carbonate.
-
- Utilizes electrophiles such as benzyl bromide or iodide.
- The reaction conditions may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for optimal results.
Table 2: Summary of Alkylation Techniques
| Technique | Type | Solvent |
|---|---|---|
| Nucleophilic Alkylation | Alkyl Halides | DMF / DMSO |
| Electrophilic Alkylation | Benzyl Bromide/Iodide | DMF / DMSO |
Recent Advances in Synthesis
Recent research has focused on improving yields and selectivity in the synthesis of this compound through novel methodologies:
Chemoenzymatic Approaches
Chemoenzymatic methods have been explored to enhance enantioselectivity in the synthesis of isoquinoline derivatives. These methods combine chemical synthesis with biocatalytic processes to achieve optically pure compounds.
Use of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. Studies indicate that applying microwave irradiation during the Bischler-Napieralski reaction can significantly reduce reaction times while maintaining high product purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant free-radical scavenging activities. For instance, studies have shown that certain isoquinoline derivatives can effectively neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases .
Inhibition of Enzymatic Activity
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds similar to this compound have shown promising inhibitory activity against MAO-A and MAO-B, which are important in the metabolism of neurotransmitters .
- Acetylcholinesterase (AChE) : Some derivatives have demonstrated significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Neuroprotective Effects
Given its ability to inhibit MAO and AChE, this compound may have neuroprotective properties. Studies have indicated that isoquinoline derivatives can help mitigate oxidative stress in neuronal cells, potentially offering therapeutic strategies for neurodegenerative diseases such as Parkinson's and Alzheimer's .
Anticancer Activity
Recent investigations into the anticancer properties of isoquinoline derivatives suggest that they may inhibit tumor growth through various mechanisms:
- Cell Viability Reduction : In vitro studies have shown that certain isoquinoline compounds can significantly reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 55% at 10 µM | |
| Compound B | HeLa | 60% at 20 µM |
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of a series of isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. Results indicated a marked reduction in cell death when treated with this compound compared to untreated controls .
- Anticancer Efficacy : In vivo xenograft models demonstrated that treatment with this compound led to significant tumor size reduction in mice inoculated with human breast cancer cells .
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, or functional groups. Below is a systematic comparison:
Isoquinoline Derivatives
- 5-Hydroxyisoquinoline: Lacks the dimethyl and benzyl ester groups. The hydroxyl group enhances polarity but reduces stability compared to the dimethylated derivative. Methyl groups in the target compound likely improve lipophilicity and metabolic stability .
- 3,3-Dimethyl-1,4-dihydroisoquinoline: The absence of the benzyl ester and hydroxyl groups simplifies synthesis but reduces functional diversity. The dihydroisoquinoline core is less oxidized, altering redox properties .
Benzyl Ester-Containing Compounds
- Benzyl vanillate (Benzyl 4-hydroxy-3-methoxybenzoate): Shares the benzyl ester group but lacks the isoquinoline core. The phenolic hydroxyl in vanillate confers antioxidant activity, whereas the 5-hydroxy group in the target compound may exhibit different hydrogen-bonding interactions .
- Benzyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of dimethylisoquinoline. The electron-donating dimethylamino group increases basicity, contrasting with the electron-neutral dimethyl substituents in the target compound .
Dimethyl-Substituted Heterocycles
- 1,3-Dimethyl-1,3-disilacyclobutane (from ) : A silicon-containing cyclobutane with methyl groups. While structurally distinct, the dimethyl motif in both compounds may confer steric hindrance, affecting reaction kinetics or polymer formation .
- 2,3-Dimethyl-1,3-butadiene (from ): An aliphatic diene used in atmospheric studies. The dimethyl groups here stabilize the conjugated system, analogous to how they may modulate resonance in the isoquinoline core .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound vs. Analogs
Reactivity Insights
- Oxidative Stability: The dihydroisoquinoline core may undergo oxidation to form fully aromatic isoquinoline, a process modulated by the 5-hydroxy group’s electron-donating effects .
- Ester Hydrolysis : The benzyl ester is less prone to hydrolysis than methyl or ethyl esters, similar to benzyl-protected intermediates in organic synthesis .
Biological Activity
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of dihydroisoquinoline derivatives. The synthesis typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing related compounds, which often serve as analogs for biological testing.
1. Antioxidant Activity
Research indicates that compounds in the dihydroisoquinoline family exhibit notable antioxidant properties. For instance, studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often assessed using assays such as the DPPH radical scavenging assay and ABTS cation radical scavenging assay.
2. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes relevant to neurodegenerative diseases:
- Monoamine Oxidase (MAO) Inhibition : Compounds similar to this one have been evaluated for their ability to inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. Selective inhibition of MAO-A has been linked to antidepressant effects, while MAO-B inhibition is associated with neuroprotective effects in conditions like Parkinson's disease .
- Cholinesterase Inhibition : The compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been investigated. Inhibiting these enzymes can enhance cholinergic transmission, making such compounds potential candidates for Alzheimer's disease treatment .
3. Antimicrobial Activity
The antibacterial properties of this compound have been explored in various studies. It has shown efficacy against several pathogenic bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. Results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls .
Case Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant potential of related compounds, benzyl derivatives were shown to reduce immobility time in forced swimming tests, suggesting an antidepressant-like effect through MAO inhibition .
The biological activity of this compound is attributed to its ability to interact with specific enzyme targets:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate, and what analytical methods validate its purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of substituted benzyl precursors and protection/deprotection of the hydroxyl group. High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity criteria) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural validation. For example, NMR analysis of similar dihydroisoquinoline derivatives (e.g., 5-hydroxy-3,7,4-trimethoxyflavone) confirms substituent positions and stereochemistry . Purification may employ column chromatography or preparative HPLC, as seen in protocols for benzyl carboxylate analogs .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer: Accelerated stability studies using forced degradation (e.g., exposure to acidic/basic buffers, heat, or light) are conducted. UV-Vis spectroscopy and mass spectrometry monitor degradation products. For benzyl derivatives, oxidative stability of the hydroxyl group is a key focus, as seen in studies on benzyl morpholinecarboxylic acids . Comparative analysis with structurally related compounds (e.g., benzyloxazolidine-2-thiones) can identify degradation pathways .
Q. What spectroscopic techniques are optimal for characterizing its electronic and structural properties?
- Methodological Answer: NMR (¹H, ¹³C, DEPT, and HSQC) resolves the dihydroisoquinoline core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the hydroxyl and ester carbonyl. X-ray crystallography, if feasible, provides absolute configuration, as applied to hexahydroquinoline carboxylate analogs .
Advanced Research Questions
Q. How do substituents (e.g., 5-hydroxy, 3,3-dimethyl groups) influence its biological activity?
- Methodological Answer: Quantitative Structure–Property Relationship (QSPR) studies using multivariate regression or machine learning correlate substituent effects with bioactivity. For example, electron-donating groups (e.g., hydroxyl) enhance hydrogen bonding in antimicrobial analogs, as observed in 5-hydroxyflavones . Comparative assays with derivatives lacking specific substituents (e.g., dimethyl groups) isolate their contributions .
Q. What experimental designs resolve contradictions in reported bioactivity data across studies?
- Methodological Answer: Standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) minimize variability. For instance, minimum inhibitory concentration (MIC) assays for antibacterial activity should use identical bacterial strains and growth media. Synergy studies, such as checkerboard assays with antibiotics (e.g., norfloxacin), can clarify conflicting results, as demonstrated in flavonoid-antibiotic combination research .
Q. How is the compound’s environmental toxicity evaluated, particularly regarding carcinogenic potential?
- Methodological Answer: Chronic toxicity studies in rodent models assess organ-specific effects (e.g., liver/kidney histopathology). For carcinogenicity, the International Agency for Research on Cancer (IARC) protocols are followed, including dose-response assays and genotoxicity tests (e.g., Ames test). Similar evaluations for 4,4'-diamine-3,3-dimethyl-1,1-biphenyl highlight methodologies for benzyl derivatives .
Q. What computational approaches predict its reactivity in atmospheric or aqueous environments?
- Methodological Answer: Density functional theory (DFT) calculates reaction pathways, such as ozone or hydroxyl radical interactions. Kinetic modeling, parameterized by experimental rate coefficients (e.g., Arrhenius equations for ozonolysis of dienes ), extrapolates degradation rates. Molecular dynamics simulations model solvation effects in aqueous media.
Methodological Notes
- Data Contradiction Analysis : Cross-laboratory validation using shared reference standards (e.g., CAS-registered compounds ) ensures reproducibility.
- Synergistic Effects : Fractional Inhibitory Concentration Index (FICI) analysis quantifies antibiotic synergy/antagonism .
- Toxicity Relevance : ACGIH guidelines distinguish animal carcinogenicity findings from human relevance, requiring mechanistic studies (e.g., metabolic activation assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
